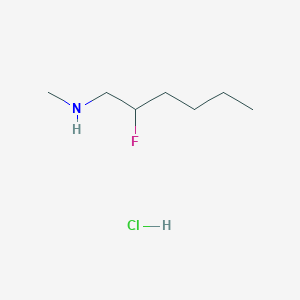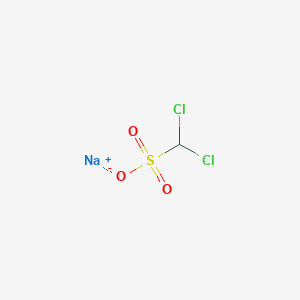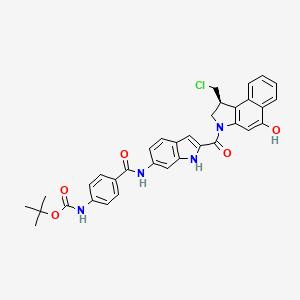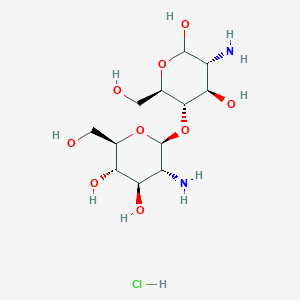
(2-Fluorohexyl)(methyl)amine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form a bond with a proton. This makes amines act as bases .Chemical Reactions of Amines Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .
Applications De Recherche Scientifique
Synthesis Techniques and Applications
One research avenue involves the development of novel synthesis methods for aromatic compounds, which can incorporate fluorinated components like (2-Fluorohexyl)(methyl)amine hydrochloride. For example, Chandrappa et al. (2012) describe a one-pot synthesis approach for aryl oximes, which includes reactions with methyl arenes using NBS and hydroxyl amine hydrochloride. This method emphasizes the utility of fluorinated compounds in achieving direct conversion of methyl groups into oxime groups under mild conditions, highlighting their relevance in the synthesis of sensitive functional groups (Chandrappa et al., 2012).
Analytical and Fluorometric Applications
The fluorometric assay of pyridoxal as described by Chauhan and Dakshinamurti (1979) provides an example of the application of fluorinated compounds in bioanalytical chemistry. The process involves the reductive amination of pyridoxal hydrochloride with methyl anthranilate and sodium cyanoborohydride, yielding a highly fluorescent amine useful for assays. This illustrates the potential of (2-Fluorohexyl)(methyl)amine hydrochloride in enhancing the sensitivity and specificity of fluorometric assays (Chauhan & Dakshinamurti, 1979).
Material Science and Polymer Research
In the realm of materials science, Qian et al. (2019) discuss the synthesis and application of polyaniline derivatives as fluorescent chemosensors. The inclusion of fluorinated compounds in the structure of these materials demonstrates their utility in creating sensitive and selective sensors for environmental and biological applications. This research showcases the role of fluorinated amines in the development of novel materials with enhanced optical properties (Qian et al., 2019).
Fluorination Methods and Derivative Synthesis
Research by Umezawa et al. (1993) on the hydrofluorination of optically active epoxides provides insight into the synthetic applications of fluorinated compounds. Their work on producing fluorohydrins from epoxides highlights the importance of (2-Fluorohexyl)(methyl)amine hydrochloride in accessing fluorinated derivatives with specific stereochemical outcomes, useful in pharmaceuticals and agrochemicals (Umezawa et al., 1993).
Environmental and Corrosion Studies
Boughoues et al. (2020) synthesized amine derivative compounds to investigate their corrosion inhibition performance on mild steel in HCl medium. This demonstrates another facet of (2-Fluorohexyl)(methyl)amine hydrochloride's application, where its derivatives can serve as corrosion inhibitors, underlining the chemical's versatility beyond its direct applications (Boughoues et al., 2020).
Mécanisme D'action
The mechanism of action of amines in biological systems often involves their basicity. For example, many drugs contain amine groups, and the basicity of these groups can be used to increase the water solubility of the drug .
Physical and Chemical Properties of Amines Amines have the ability to form hydrogen bonds, which gives them higher boiling points compared to hydrocarbons of similar molar mass. They are also polar, making them soluble in water .
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-N-methylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16FN.ClH/c1-3-4-5-7(8)6-9-2;/h7,9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLJVNVVHAMIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorohexyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)

![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)


![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)
![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484434.png)

![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)
